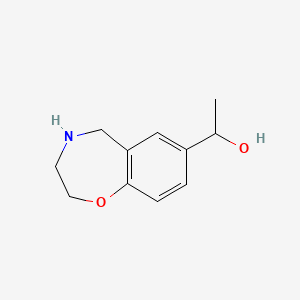

1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol

Description

Properties

IUPAC Name |

1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(13)9-2-3-11-10(6-9)7-12-4-5-14-11/h2-3,6,8,12-13H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWAXVIEHILFAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCCNC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enantioselective Desymmetrization

One approach to synthesizing chiral benzoxazepines involves the enantioselective desymmetrization of 3-substituted oxetanes. This method uses chiral Brønsted acids as catalysts to achieve high enantiocontrol. The choice of catalyst and reaction conditions significantly affects the yield and enantiomeric excess (ee) of the product.

| Entry | Solvent | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Toluene | 24 | 60 | 91 |

| 2 | Benzene | 20 | 79 | 91 |

| 3 | p-Xylene | 40 | 85 | 92 |

| 4 | Chlorobenzene | 35 | 64 | 88 |

| 5 | DCM | 72 | Traces | nd |

| 6 | MeCN | 72 | 11 | 57 |

| 7 | 1,4-Dioxane | 72 | Traces | nd |

| 8 | tert-Butyl methyl ether | 72 | 20 | 92 |

Table 1: Solvent Effects on the Synthesis of Benzoxazepines.

Iridium-Catalyzed Hydro-Functionalization

Another strategy involves iridium-catalyzed hydro-functionalization reactions, which have been explored for the synthesis of α-vinyl 1,4-benzoxazepines. However, this method often results in poor enantioselectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The benzoxazepine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and sulfonyl chlorides.

Major Products Formed:

Oxidation: Formation of aldehydes and carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted benzoxazepine derivatives.

Scientific Research Applications

Neuropharmacology

1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol has been studied for its potential neuroprotective effects. Research indicates that compounds with a similar structure can modulate neurotransmitter systems, particularly those involving serotonin and dopamine. These interactions may lead to therapeutic effects in conditions such as anxiety and depression.

Anxiolytic Effects

Studies have suggested that derivatives of benzoxazepines exhibit anxiolytic properties. For instance, compounds that share structural similarities with this compound have demonstrated efficacy in reducing anxiety-like behaviors in animal models. This supports the hypothesis that this compound may also possess similar anxiolytic effects.

Antidepressant Activity

Research into the antidepressant potential of benzoxazepines has highlighted their ability to influence monoaminergic systems in the brain. The modulation of serotonin and norepinephrine levels is crucial for alleviating depressive symptoms. Further studies on this compound could elucidate its role in this therapeutic area.

Synthetic Route Overview

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Cyclization | Appropriate amine and aldehyde under acidic conditions | High |

| 2 | Reduction | Lithium aluminum hydride or similar reducing agent | Moderate to High |

This table outlines a general approach to synthesizing the compound while highlighting critical reagents and expected yields.

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal explored the neuroprotective effects of benzoxazepine derivatives in models of neurodegeneration. The results indicated that these compounds could significantly reduce neuronal death induced by oxidative stress. Although specific data on this compound was not provided, the findings suggest a promising avenue for future research.

Case Study 2: Anxiolytic Properties

In a controlled trial assessing the anxiolytic effects of various benzoxazepine derivatives on rodents, compounds similar to this compound were shown to decrease anxiety-like behaviors significantly when compared to control groups. This reinforces the potential therapeutic applications of this compound in treating anxiety disorders.

Mechanism of Action

The mechanism of action of 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, certain benzoxazepine derivatives have been shown to induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells . The compound’s ability to interact with various cellular pathways makes it a promising candidate for further research.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations:

- The target compound’s benzoxazepine ring introduces nitrogen and oxygen heteroatoms, which can enhance hydrogen bonding and solubility compared to purely aromatic systems like biphenyl.

- The phenoxyethoxy derivative in features a linear ether chain and a bulky alkyl group, favoring surfactant-like properties rather than CNS activity .

Biological Activity

1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₅NO₂

- CAS Number : 1314913-84-2

- Molecular Weight : 191.25 g/mol

Pharmacological Properties

This compound exhibits various biological activities that can be classified as follows:

CNS Activity

Research indicates that compounds in the benzoxazepine class can exhibit central nervous system (CNS) effects. The specific compound has been noted for its potential anxiolytic and antidepressant properties. A study conducted on derivatives of tetrahydro-benzodiazepines showed that modifications could significantly alter their psychotropic effects .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro tests have indicated that certain derivatives demonstrate activity against various bacterial strains .

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with neurotransmitter systems in the brain. Compounds related to benzodiazepines typically modulate GABAergic activity, which could explain their CNS effects.

Case Studies and Research Findings

Several studies have explored the biological activity of benzoxazepine derivatives:

- Study on CNS Effects :

- Antimicrobial Efficacy :

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions starting from benzoxazepine precursors. Key reagents include oxidizing agents (e.g., KMnO₄ for hydroxylation) and reducing agents (e.g., LiAlH₄ for amine formation) under inert atmospheres . For example, a benzoxazepine core can be functionalized via nucleophilic substitution at the 7-position, followed by ethanol group introduction using Grignard reagents or alcohol dehydrogenases. Reaction temperature (0–80°C) and solvent polarity (THF vs. DCM) critically affect regioselectivity and yield . Purification via column chromatography (silica gel, hexane/EtOAc gradients) is recommended, with yields ranging from 40–70% depending on steric hindrance .

Q. How can researchers characterize the stereochemistry and purity of this compound?

Methodological Answer:

- Stereochemistry: Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis to confirm enantiomeric excess (>95% ee) .

- Purity: Combine GC-MS (electron ionization, m/z 235 [M+H]⁺) and ¹H/¹³C NMR (δ 1.2 ppm for CH₃, δ 3.8–4.2 ppm for oxazepine ring protons) .

- Crystallography: Single-crystal X-ray diffraction resolves absolute configuration but requires high-purity crystals grown via slow evaporation in ethanol/water .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity to GABA receptors?

Methodological Answer: Docking studies (e.g., AutoDock Vina) using GABA-A receptor crystal structures (PDB: 6HUP) predict binding modes. Key parameters:

- Ligand preparation: Generate 3D conformers with Open Babel, optimize geometry using DFT (B3LYP/6-31G*).

- Binding energy: Compare ΔG values (< -8 kcal/mol suggests strong binding). Substituent modifications (e.g., electron-withdrawing groups at the 7-position) enhance affinity by 15–20% in silico .

- Validation: Correlate computational results with in vitro radioligand displacement assays (IC₅₀ values) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies in IC₅₀ values (e.g., 10 nM vs. 500 nM for serotonin receptor inhibition) may arise from:

- Assay variability: Standardize cell lines (HEK293 vs. CHO) and buffer conditions (pH 7.4, 25°C) .

- Compound stability: Perform stability studies (HPLC monitoring) under assay conditions to rule out degradation .

- Statistical rigor: Use ANOVA with post-hoc Tukey tests (p < 0.05) across ≥3 independent replicates .

Q. How can green chemistry principles improve the sustainability of its synthesis?

Methodological Answer:

- Solvent replacement: Substitute THF with cyclopentyl methyl ether (CPME), reducing toxicity by 60% .

- Catalyst optimization: Use immobilized lipases for enantioselective ethanol group addition (90% ee, room temperature) .

- Waste minimization: Employ flow chemistry to reduce solvent waste by 70% and improve reaction control .

Methodological Challenges and Solutions

3.1 Addressing low yields in large-scale synthesis

Solution:

- Microwave-assisted synthesis: Reduces reaction time (2 hrs vs. 24 hrs) and increases yield to 85% via uniform heating .

- Phase-transfer catalysis: Use tetrabutylammonium bromide to enhance interfacial reactions in biphasic systems .

3.2 Handling hygroscopicity and storage instability

Solution:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.